Phytanic acid methyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Metabolic Pathways and Enzymatic Regulation of Phytanic Acid and Its Methyl Ester
Biosynthesis of Phytanic Acid from Phytol (B49457) Precursors
Phytanic acid is not synthesized endogenously in humans; its presence in the body is entirely dependent on dietary intake. nih.govyoutube.com The primary precursor of phytanic acid is phytol, a constituent of the chlorophyll (B73375) molecule found in green plants. nih.govresearchgate.net
Role of Rumenal Microbiota and Marine Organisms in Phytanic Acid Formation
In ruminant animals, such as cows and sheep, gut microorganisms in the rumen metabolize chlorophyll from ingested plant matter. youtube.comresearchgate.net These microbes liberate phytol from chlorophyll and subsequently convert it to phytanic acid. youtube.com This process involves the oxidation of phytol. nih.gov As a result, phytanic acid accumulates in the fat and dairy products of these animals. youtube.comnih.gov
Similarly, certain marine organisms can convert phytol into phytanic acid. researchgate.net This phytanic acid then enters the marine food chain and can be found in various fish and marine animal products. youtube.comherts.ac.uk
Peroxisomal Alpha-Oxidation Pathway of Phytanic Acid
Due to the methyl group on its third carbon (β-position), phytanic acid cannot be directly metabolized by β-oxidation. portlandpress.comportlandpress.com Instead, it undergoes α-oxidation, a process that removes a single carbon atom from the carboxyl end. wikipedia.org This entire process is believed to occur within the peroxisomes. wikipedia.org
The initial step involves the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. wikipedia.org
Enzymatic Steps: Phytanoyl-CoA Hydroxylase (PHYH)
The first committed step in the α-oxidation of phytanic acid is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase. portlandpress.commedlineplus.gov This enzyme is encoded by the PHYH gene. medlineplus.govmedlineplus.gov PHYH is an Fe(II) and 2-oxoglutarate-dependent oxygenase. portlandpress.commerckmillipore.com It hydroxylates phytanoyl-CoA at the α-carbon, forming 2-hydroxyphytanoyl-CoA. wikipedia.orgwikipedia.org
Deficiency in the PHYH enzyme leads to Refsum's disease, a rare inherited neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma. wikipedia.orgmedlineplus.gov
Conversion to Pristanic Acid
Following the action of PHYH, the intermediate 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase in a thiamine pyrophosphate (TPP)-dependent reaction. wikipedia.org This step yields pristanal and formyl-CoA. wikipedia.org The formyl-CoA is further broken down into formate and eventually carbon dioxide. wikipedia.org
Pristanal is then oxidized by an aldehyde dehydrogenase to form pristanic acid. wikipedia.org This newly formed pristanic acid now has a methyl group at the α-position (carbon 2), making it a suitable substrate for the subsequent β-oxidation pathway. wikipedia.org
Table 2: Key Enzymes in the Alpha-Oxidation of Phytanic Acid
| Enzyme | Gene | Cofactors/Dependencies | Function |
| Phytanoyl-CoA Synthetase | - | ATP, CoA, Mg2+ | Activates phytanic acid to phytanoyl-CoA researchgate.net |
| Phytanoyl-CoA Hydroxylase (PHYH) | PHYH | Fe(II), 2-oxoglutarate, Ascorbate | Hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA portlandpress.commedlineplus.gov |
| 2-Hydroxyphytanoyl-CoA Lyase | - | Thiamine pyrophosphate (TPP) | Cleaves 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA wikipedia.orgmerckmillipore.com |
| Aldehyde Dehydrogenase | - | - | Oxidizes pristanal to pristanic acid wikipedia.org |
Beta-Oxidation of Pristanic Acid and Downstream Metabolites
Once pristanic acid is formed, it can undergo β-oxidation, a process that primarily occurs in the peroxisomes. nih.govwikipedia.org Pristanic acid is first activated to its CoA ester, pristanoyl-CoA. reactome.org
The β-oxidation of pristanoyl-CoA involves a series of enzymatic reactions that shorten the fatty acid chain. portlandpress.com Since pristanic acid derived from phytanic acid is a mix of stereoisomers, the enzyme α-methylacyl-CoA racemase (AMACR) is required to convert the (2R)-pristanoyl-CoA isomer to the (2S)-isomer, which is the form recognized by the peroxisomal β-oxidation enzymes. portlandpress.comnih.gov
Pristanoyl-CoA undergoes three cycles of peroxisomal β-oxidation. portlandpress.comreactome.org The end products of these three cycles are 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA. reactome.org These shorter-chain acyl-CoAs are then transported to the mitochondria for further oxidation. nih.govnih.gov The transport into the mitochondria is facilitated by carnitine. nih.govnih.gov
In the mitochondria, 4,8-dimethylnonanoyl-CoA undergoes further β-oxidation to eventually be completely broken down to acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the Krebs cycle. nih.gov
Role of Alpha-Methylacyl-CoA Racemase (AMACR) in Branched-Chain Fatty Acid Metabolism
Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the metabolism of branched-chain fatty acids, such as phytanic acid. nih.gov Its primary function is to catalyze a key chiral inversion step, which is essential for the degradation of these fatty acids through the β-oxidation pathway. caymanchem.comnih.gov AMACR is localized in both peroxisomes and mitochondria, the cellular organelles responsible for the breakdown of these lipids. nih.govresearchgate.net
The degradation of phytanic acid initially occurs via α-oxidation in the peroxisomes, which results in the formation of pristanic acid. caymanchem.com Pristanic acid, a 2-methyl branched-chain fatty acid, is then activated to its coenzyme A (CoA) ester, pristanoyl-CoA. sigmaaldrich.com Dietary phytanic acid gives rise to both (2R)- and (2S)-stereoisomers of pristanoyl-CoA. researchgate.net The subsequent β-oxidation of pristanoyl-CoA can only proceed if the methyl group at the α-carbon (C-2) is in the (S)-configuration. researchgate.netresearchgate.net
This is where AMACR plays its indispensable role. The enzyme facilitates the conversion of the (2R)-methylacyl-CoA esters into their corresponding (2S)-methylacyl-CoA epimers. researchgate.net This racemization reaction allows the (2R)-isomers, which would otherwise be metabolically inert, to enter the β-oxidation pathway for further degradation. nih.gov A deficiency in AMACR leads to the accumulation of (2R)-methyl fatty acids, which can result in neurological symptoms similar to those observed in adult Refsum disease. researchgate.netnih.gov
| Aspect | Description | Subcellular Location | Substrate | Product | Metabolic Pathway |
|---|---|---|---|---|---|
| Enzymatic Reaction | Catalyzes the chiral inversion (epimerization) of 2-methylacyl-CoA esters. | Peroxisomes and Mitochondria | (2R)-Pristanoyl-CoA | (2S)-Pristanoyl-CoA | Branched-Chain Fatty Acid β-oxidation |
| Physiological Role | Enables the degradation of (2R)-stereoisomers of branched-chain fatty acids. | - | (2R)-methylacyl-CoA esters | (2S)-methylacyl-CoA esters | Lipid Metabolism |
| Clinical Significance | Deficiency leads to the accumulation of toxic branched-chain fatty acids, causing neurological disorders. | - | - | - | - |
Interplay Between Peroxisomal and Mitochondrial Degradation Pathways
The complete degradation of phytanic acid requires a coordinated effort between two key cellular organelles: peroxisomes and mitochondria. researchgate.net Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway that typically breaks down straight-chain fatty acids. researchgate.net
The metabolic process begins in the peroxisomes with α-oxidation . This pathway involves the removal of a single carbon from the carboxyl end of phytanic acid. The initial step is the activation of phytanic acid to phytanoyl-CoA. Subsequently, phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA, which is then cleaved to form pristanal and formyl-CoA. The pristanal is then oxidized to pristanic acid.
Once pristanic acid is formed and converted to pristanoyl-CoA, it can be degraded by β-oxidation . The initial cycles of pristanic acid β-oxidation occur within the peroxisomes. researchgate.net This process shortens the carbon chain of the fatty acid, producing acetyl-CoA and propionyl-CoA. After three cycles of peroxisomal β-oxidation, the resulting shorter-chain fatty acid, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for the final stages of degradation. researchgate.net
Mitochondria are the primary sites for the complete oxidation of fatty acids to carbon dioxide and water, generating a significant amount of ATP. The chain-shortened acyl-CoAs, along with acetyl-CoA and propionyl-CoA produced in the peroxisomes, are shuttled to the mitochondria for their complete breakdown via the mitochondrial β-oxidation pathway and the citric acid cycle. sigmaaldrich.com This metabolic crosstalk between peroxisomes and mitochondria is essential for the efficient catabolism of phytanic acid.
| Metabolic Pathway | Key Step | Primary Organelle | Starting Molecule | End Product of Stage |
|---|---|---|---|---|
| α-Oxidation | Activation to Phytanoyl-CoA | Peroxisome | Phytanic acid | Phytanoyl-CoA |
| Hydroxylation | Peroxisome | Phytanoyl-CoA | 2-Hydroxyphytanoyl-CoA | |
| Cleavage | Peroxisome | 2-Hydroxyphytanoyl-CoA | Pristanal | |
| Oxidation | Peroxisome | Pristanal | Pristanic acid | |
| β-Oxidation | Initial Cycles (Chain-shortening) | Peroxisome | Pristanoyl-CoA | 4,8-Dimethylnonanoyl-CoA, Acetyl-CoA, Propionyl-CoA |
| Final Cycles (Complete Oxidation) | Mitochondria | 4,8-Dimethylnonanoyl-CoA, Acetyl-CoA, Propionyl-CoA | CO2, H2O, ATP |
Metabolic Fate of Phytanic Acid Methyl Ester in Biological Systems
For this compound to be metabolized in biological systems, it must first undergo hydrolysis to yield phytanic acid and methanol. This conversion is a necessary prerequisite as the established metabolic pathways for branched-chain fatty acids act on the free acid form. While specific esterases responsible for the hydrolysis of this compound are not extensively detailed in the literature, it is a general biochemical principle that ester bonds are cleaved by various esterase enzymes present in the body to allow for the subsequent metabolism of the constituent molecules.
Once phytanic acid is liberated from its methyl ester form, its metabolic fate follows the well-defined α- and β-oxidation pathways. The free phytanic acid enters the peroxisomes, where it is first activated to phytanoyl-CoA. It then undergoes α-oxidation, a process that shortens the carbon chain by one carbon atom, resulting in the formation of pristanic acid. caymanchem.comsigmaaldrich.com
The pristanic acid is then activated to pristanoyl-CoA and undergoes several cycles of β-oxidation within the peroxisomes. This peroxisomal β-oxidation generates acetyl-CoA, propionyl-CoA, and a chain-shortened acyl-CoA. These products are then transported to the mitochondria for the final stages of catabolism. In the mitochondria, the fatty acid chain is completely oxidized to acetyl-CoA, which enters the citric acid cycle to generate energy in the form of ATP. Therefore, the ultimate metabolic fate of the phytanic acid moiety of this compound is its complete breakdown to carbon dioxide and water, providing cellular energy.
Biological Functions and Cellular Mechanisms of Phytanic Acid and Its Methyl Ester
Modulation of Gene Expression and Nuclear Receptors
Phytanic acid is a significant signaling molecule that can directly influence the transcription of genes by interacting with nuclear receptors. This interaction is a key mechanism through which it regulates various metabolic pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Phytanic acid is a naturally occurring ligand and agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose homeostasis. mdpi.com Research has demonstrated that phytanic acid can transactivate multiple PPAR isoforms, including PPARα, PPARβ, and PPARγ. caymanchem.comnih.gov This activation is not limited to a single cell type, as it has been observed in hepatocytes, fibroblasts, and other cells. caymanchem.com
The binding of phytanic acid to PPARs initiates a cascade of molecular events. Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov Through this mechanism, phytanic acid upregulates genes involved in lipid metabolism. nih.gov For instance, its activation of PPAR-α is a key factor in its immunomodulatory effects. nih.gov
Table 1: Effects of Phytanic Acid on PPAR Isoforms and Cellular Models
| PPAR Isoform | Cellular Model | Observed Effect | Reference |
|---|---|---|---|
| PPARα | CV-1 cells, Human fibroblasts | Transactivation, Upregulation of lipid metabolism genes | caymanchem.com |
| PPARβ | CV-1 cells | Transactivation | caymanchem.com |
| PPARγ | CV-1 cells | Transactivation, Modulation of glucose metabolism genes | mdpi.comcaymanchem.com |
| All Subtypes | Bovine hepatic model | Activation of PPAR reporter | mdpi.com |
Histone Deacetylase (HDAC) Activation and Epigenetic Regulation
Beyond its interaction with nuclear receptors, phytanic acid also influences gene expression through epigenetic mechanisms. Specifically, it has been shown to act as an activator of Histone Deacetylases (HDACs). While many fatty acids are known to be HDAC inhibitors, phytanic acid enhances the enzymatic activity of HDACs. nih.gov In neuronal Neuro2a cells, phytanic acid was found to reduce histone acetylation, an effect that could be counteracted by an HDAC inhibitor. nih.gov
This activation specifically involves HDAC2 and HDAC3 subtypes. The resulting decrease in histone acetylation leads to a more condensed chromatin structure, which can repress the transcription of certain genes. This epigenetic modification by phytanic acid has been linked to neuronal damage, suggesting a potential mechanism for the pathology observed in conditions where phytanic acid accumulates. nih.gov Chronic exposure to phytanic acid can lead to alterations in epigenetic transcriptional regulation in brain cells. nih.gov
Immunomodulatory and Anti-inflammatory Effects
Phytanic acid demonstrates significant immunomodulatory and anti-inflammatory properties. These effects are mediated through its influence on various immune cells, including T-cells, B-cells, and macrophages. nih.gov Studies have shown that phytanic acid can ameliorate T-cell-mediated autoimmune diseases. nih.gov
One of the primary mechanisms for its anti-inflammatory action is the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. nih.gov This action is linked to its ability to activate PPAR-α. nih.gov Research in mouse splenocytes and purified T-cells and B-cells has revealed that phytanic acid and related substances can significantly reduce the production of several key cytokines. nih.gov
Specifically, phytanic acid has been shown to:
Inhibit cytokine production : It decreases the production of pro-inflammatory cytokines such as IFN-γ and IL-17A, as well as other cytokines like IL-2 and IL-10. glpbio.com
Suppress antibody secretion : It can almost completely suppress the secretion of antibodies by B-cells. glpbio.com
Reduce nitric oxide production : In macrophage-like cells, it strongly inhibits the production of nitric oxide, a key inflammatory mediator. glpbio.com
Table 2: Immunomodulatory Effects of Phytanic Acid on Cytokine Production
| Cytokine | Effect | Cell Type | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Decreased production | Mouse splenocytes, T-cells | glpbio.com |
| Interleukin-17A (IL-17A) | Decreased production | Mouse splenocytes, T-cells | glpbio.com |
| Interleukin-2 (IL-2) | Decreased mRNA levels | Mouse splenocytes | glpbio.com |
| Interleukin-10 (IL-10) | Decreased mRNA levels | Mouse splenocytes | glpbio.com |
Effects on Glucose and Lipid Metabolism
As a potent PPAR agonist, phytanic acid plays a direct role in regulating both glucose and lipid metabolism. At physiological concentrations, it enhances the uptake of glucose in rat primary hepatocytes and primary porcine myotubes, a model for skeletal muscle. mdpi.comcaymanchem.com This effect is partly explained by an increase in the mRNA expression of glucose transporter-1 (GLUT1), glucose transporter-2 (GLUT2), and glucokinase. caymanchem.com The presence of insulin (B600854) can further increase this glucose uptake, although the effect is not simply additive. mdpi.com
In the context of lipid metabolism, the activation of PPAR-α by phytanic acid leads to the upregulation of genes responsible for fatty acid oxidation. nih.gov This function is crucial for processing dietary fats and maintaining energy balance. In porcine oocytes, administration of phytanic acid was found to enhance both lipid droplets and fatty acid substances. nih.gov
Cellular and Subcellular Interactions
Phytanic acid's influence extends to fundamental cellular organelles, most notably the mitochondria, where it can significantly impact energy production and cellular homeostasis.
Mitochondrial Homeostasis and Bioenergetics
At concentrations found in certain disease states, phytanic acid can disrupt mitochondrial function through multiple mechanisms. nih.gov Studies on rat heart and brain mitochondria have shown that phytanic acid acts as a metabolic inhibitor and an uncoupler of the electron transport chain. researchgate.netnih.gov
Key effects on mitochondria include:
Altered Respiration : It increases state 4 (resting) respiration while decreasing state 3 (ADP-stimulated) and uncoupled respiration. nih.gov
Inhibition of Respiratory Complexes : It inhibits the activities of respiratory chain complexes I-III, II, and II-III. nih.gov
Reduced ATP Synthesis : The disruption of the respiratory chain leads to a reduction in mitochondrial ATP synthesis. nih.gov
Decreased Membrane Potential : Phytanic acid de-energizes mitochondria, leading to a reduction in the mitochondrial membrane potential. nih.govresearchgate.net
Induction of Mitochondrial Swelling : In the presence of calcium, it induces mitochondrial swelling, suggesting the opening of the mitochondrial permeability transition (MPT) pore. nih.gov
Oxidative Stress : It can induce lipid and protein oxidative damage and increase the generation of reactive oxygen species (ROS). researchgate.net
Disruption of Calcium Homeostasis : Phytanic acid impairs the ability of mitochondria to retain calcium. nih.gov
These disruptive effects on mitochondrial bioenergetics and redox homeostasis can compromise cellular viability and are thought to contribute to the pathology of diseases characterized by phytanic acid accumulation. nih.govresearchgate.net
Effects on Mitochondrial Membrane Potential (Δψm)
Phytanic acid has been shown to exert a significant impact on the mitochondrial membrane potential (Δψm), a critical component of mitochondrial function and cellular energy production. Research indicates that phytanic acid acts as a protonophore, which means it can transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis. nih.govnih.gov This protonophoric action leads to a decrease or depolarization of the mitochondrial membrane potential. nih.govnih.gov
Studies on various cell types, including human skin fibroblasts and rat hippocampal astrocytes, have demonstrated that exposure to phytanic acid results in a reduction of Δψm. nih.govnih.gov This de-energizing effect on mitochondria is observed at low micromolar concentrations of phytanic acid. nih.gov The depolarization of the inner mitochondrial membrane uncouples oxidative phosphorylation, which is the primary process for ATP generation. nih.gov In isolated rat brain mitochondria, phytanic acid was found to dissipate the Δψm in a dose-dependent and reversible manner. nih.gov
In contrast, the esterified form, phytanic acid methyl ester, appears to have a different effect. Limited research suggests that the methyl ester of phytanic acid is unable to depolarize mitochondria. nih.gov This suggests that the free carboxyl group of phytanic acid is crucial for its effect on the mitochondrial membrane potential.
Impact on Electron Transport Chain Activity
Phytanic acid not only affects the mitochondrial membrane potential but also directly impacts the activity of the electron transport chain (ETC). The binding of phytanic acid to the ETC complexes can interfere with the normal flow of electrons. nih.gov Specifically, in heart supernatants, phytanic acid has been found to strongly inhibit the activity of NADH-cytochrome c oxidoreductase, which corresponds to the combined activity of Complex I and Complex III of the ETC. nih.gov
Conversely, studies on isolated rat brain mitochondria have shown that this compound had no effect on the oxygen uptake in either state 3 (phosphorylating) or resting mitochondria. researchgate.net This indicates that the esterification of the carboxyl group prevents the inhibitory interaction with the electron transport chain.
Reactive Oxygen Species (ROS) Generation
A significant consequence of the disruption of the electron transport chain by phytanic acid is the increased generation of reactive oxygen species (ROS). nih.gov By interfering with the flow of electrons, phytanic acid promotes the leakage of electrons from the ETC, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.gov This enhanced ROS production has been observed in both isolated mitochondria and intact cells upon exposure to phytanic acid. nih.govnih.gov
The generation of ROS contributes to a state of oxidative stress within the cell, which can lead to damage of cellular components such as lipids, proteins, and DNA. nih.gov In studies on the heart tissue of young rats, phytanic acid was shown to increase the levels of thiobarbituric acid-reactive substances and carbonyl formation, which are markers of lipid and protein oxidative damage, respectively. nih.gov The increased ROS generation was further confirmed by an increase in 2',7'-dichlorofluorescin (DCFH) oxidation. nih.gov
Information regarding the specific effects of this compound on ROS generation is limited, but given its lack of effect on the electron transport chain, it is plausible that it does not induce ROS production to the same extent as phytanic acid.
ATP Production and Energy Metabolism
In digitonin-permeabilized fibroblasts, phytanic acid was found to decrease ATP synthesis. nih.gov This impairment of energy metabolism can have widespread consequences for cellular function, particularly in tissues with high energy demands such as the nervous system and the heart. nih.gov The disturbance of cellular energy and redox homeostasis induced by phytanic acid is considered a potential contributor to the cardiomyopathy observed in Refsum disease. nih.gov
Due to its inability to depolarize mitochondria or inhibit the electron transport chain, this compound is not expected to have the same detrimental effect on ATP production as its free acid counterpart.
Differential Effects of Phytanic Acid vs. This compound on Mitochondrial Function
The available research clearly indicates differential effects between phytanic acid and its methyl ester on mitochondrial function. The primary distinction lies in the necessity of a free carboxyl group for the toxic effects on mitochondria.
| Feature | Phytanic Acid | This compound |
| Mitochondrial Depolarization | Induces depolarization | Unable to depolarize mitochondria nih.gov |
| Electron Transport Chain | Inhibits ETC activity | No effect on oxygen uptake researchgate.net |
| Ca2+ Retention Capacity | Causes a dramatic decline | No decline observed nih.gov |
| Apoptosis Induction | Can induce apoptosis | Ineffective in inducing apoptosis mdpi.com |
The esterification of the carboxyl group in this compound appears to prevent its ability to act as a protonophore and to interact with the components of the electron transport chain. nih.gov As a result, this compound does not cause mitochondrial depolarization or a decline in the calcium retention capacity of mitochondria, in stark contrast to phytanic acid. nih.gov
Calcium Homeostasis and Signaling Pathways
Phytanic acid has been shown to disrupt cellular calcium (Ca2+) homeostasis and signaling pathways. In rat hippocampal astrocytes, exposure to phytanic acid induces a rapid and transient increase in the cytosolic Ca2+ concentration, which is followed by a sustained plateau. nih.govnih.gov This initial spike in intracellular Ca2+ is largely independent of extracellular Ca2+, indicating that phytanic acid triggers the release of Ca2+ from intracellular stores. nih.govnih.gov
Furthermore, in brain mitochondria, low micromolar concentrations of phytanic acid lead to a dramatic decline in their Ca2+ retention capacity. nih.gov This suggests that phytanic acid sensitizes the mitochondria to permeability transition, a process that can lead to cell death. researchgate.net
In contrast, the methyl ester of phytanic acid did not cause a decline in the Ca2+ retention capacity of brain mitochondria. nih.gov This again highlights the importance of the free carboxyl group in the disruptive effects of phytanic acid on cellular functions.
Induction of Apoptosis and Cell Death Mechanisms
The culmination of mitochondrial dysfunction, oxidative stress, and disrupted calcium homeostasis induced by phytanic acid can lead to the activation of apoptotic pathways and ultimately, cell death. nih.gov Research suggests that phytanic acid initiates cell death in astrocytes by activating the mitochondrial route of apoptosis. nih.gov This is supported by the observation that phytanic acid can induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic cascade. nih.gov
The cytotoxic effect of phytanic acid, leading to cell death within a few hours of exposure, is thought to be a result of the combined action on Ca2+ regulation, mitochondrial depolarization, and increased ROS generation. nih.gov
On the other hand, methyl esters of saturated fatty acids, like palmitic acid, have been found to be ineffective in inducing apoptosis. mdpi.com This is because the esterification of the carboxyl group blocks the formation of fatty acyl-CoA, a step that is often necessary for the pro-apoptotic effects of saturated fatty acids. mdpi.com While not directly demonstrated for this compound in the reviewed literature, it is plausible that a similar mechanism applies, rendering it non-apoptotic.
Influence on Na+/K+-ATPase Activity
Phytanic acid has been demonstrated to be a significant inhibitor of Na+/K+-ATPase activity. This enzyme, crucial for maintaining the electrochemical gradients across cell membranes, is vital for numerous cellular functions, including nerve impulse transmission. Research has shown that phytanic acid markedly inhibits Na+/K+-ATPase in a dose-dependent manner.
In studies conducted on cerebellum preparations from young rats, phytanic acid led to a substantial inhibition of Na+/K+-ATPase activity, ranging from 65-85%. researchgate.netnih.gov This inhibitory effect is believed to contribute to the neurological symptoms observed in conditions where phytanic acid accumulates, such as Refsum disease. The disruption of Na+/K+-ATPase function can impair synaptic transmission and neuronal function. researchgate.netresearchgate.net
Further investigations using brain cortex preparations from young rats corroborated these findings, indicating that phytanic acid compromises Na+/K+-ATPase activity, thereby impairing brain bioenergetics and neurotransmission. nih.gov The inhibition of this critical ion pump by phytanic acid is considered a key mechanism underlying the neurotoxic effects associated with its accumulation. nih.govnih.gov
Table 1: Effect of Phytanic Acid on Na+/K+-ATPase Activity in Rat Cerebellum
| Concentration of Phytanic Acid | Percentage Inhibition of Na+/K+-ATPase Activity |
| Dose-dependent | 65-85% |
Alterations in Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Activities
In addition to its effects on ion transport, phytanic acid has been shown to alter the activities of key enzymes involved in neurotransmitter metabolism, namely Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). nih.gov The disruption of these enzymatic activities can lead to imbalances in neurotransmitter levels, contributing to the neurological dysfunction seen in disorders characterized by elevated phytanic acid levels.
Table 2: Investigated Effects of Phytanic Acid on Key Enzyme Activities
| Enzyme | Observed Effect |
| Na+/K+-ATPase | Marked, dose-dependent inhibition |
| Acetylcholinesterase (AChE) | Alteration of activity |
| Monoamine Oxidase (MAO) | Alteration of activity |
Pathophysiological Implications and Disease Research
Inherited Peroxisomal Disorders Associated with Phytanic Acid Accumulation
Peroxisomes are cellular organelles essential for various metabolic processes, including the breakdown of very long-chain and branched-chain fatty acids. Genetic defects that impair peroxisome function can lead to the accumulation of specific substrates, such as phytanic acid. The inability to properly metabolize phytanic acid is the biochemical hallmark of several inherited peroxisomal disorders, most notably Refsum disease and, to a certain extent, Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1.
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the toxic accumulation of phytanic acid in various tissues. First described by Sigvald Refsum in 1946, the disease typically manifests with a constellation of symptoms that progress slowly, often beginning in childhood or adolescence. The clinical diagnosis is confirmed by the detection of elevated phytanic acid levels in the blood.
Refsum disease is genetically heterogeneous, with mutations in two primary genes identified as causative.
PHYH Gene Mutations: The majority of Refsum disease cases, approximately 90%, are caused by mutations in the PHYH gene. This gene encodes the enzyme phytanoyl-CoA hydroxylase (PhyH), which is located in the peroxisomes and catalyzes the first step of phytanic acid α-oxidation. Mutations in PHYH lead to a deficiency or absence of functional PhyH enzyme, directly impairing the breakdown of phytanic acid.
PEX7 Gene Mutations: A smaller percentage of cases, less than 10%, result from mutations in the PEX7 gene. The PEX7 gene provides instructions for making peroxin 7, a receptor protein responsible for transporting certain enzymes, including PhyH, into the peroxisome. Mutations in PEX7 can disrupt this transport process, preventing PhyH from reaching its site of action within the peroxisome and thus indirectly causing a failure in phytanic acid metabolism.
The accumulation of phytanic acid is particularly toxic to the nervous system, leading to a range of debilitating neurological symptoms. These manifestations are often the most prominent features of Refsum disease.
Retinitis Pigmentosa: This is a progressive degeneration of the retina that is a universal feature in Refsum disease. It typically begins with night blindness in childhood and progresses to a constriction of the visual fields.
Peripheral Polyneuropathy: A chronic and progressive neuropathy affecting both sensory and motor nerves is common. This leads to muscle weakness and wasting, particularly in the distal parts of the limbs, as well as sensory loss.
Cerebellar Ataxia: Patients often develop problems with balance and coordination (ataxia) due to cerebellar dysfunction. This can manifest as an unsteady gait and general clumsiness.
Anosmia: A loss of the sense of smell is a very common and early symptom.
Sensorineural Hearing Loss: Many individuals experience a progressive loss of hearing.
Cardiac complications are a serious and potentially life-threatening aspect of Refsum disease, often developing later in the course of the illness. The accumulation of phytanic acid in heart tissue can disrupt mitochondrial function and calcium homeostasis, leading to cardiotoxicity.
Research indicates that phytanic acid can impair mitochondrial bioenergetics, reduce mitochondrial membrane potential, and induce swelling, which are signs of mitochondrial damage. These effects are thought to contribute to the development of cardiomyopathy and other cardiac problems.
Clinical cardiac manifestations can include:
Cardiomyopathy: Both dilated and hypertrophic cardiomyopathy have been reported, which can lead to heart failure.
Conduction Abnormalities: Disturbances in the heart's electrical conduction system are common and can result in arrhythmias. These conduction defects are a frequent cause of sudden death in patients with Refsum disease.
In addition to the major neurological and cardiac symptoms, Refsum disease can present with other clinical signs.
Ichthyosis: Dry, scaly skin resembling fish scales is a common finding.
Skeletal Abnormalities: About one-third of patients exhibit skeletal malformations, such as shortened metacarpals and metatarsals.
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 is a severe peroxisomal disorder that also involves mutations in the PEX7 gene. While distinct from Refsum disease, there is an overlap in the underlying genetic cause and some biochemical abnormalities.
In RCDP Type 1, the PEX7 mutations are generally more severe than those seen in PEX7-related Refsum disease, often leading to a completely nonfunctional peroxin 7 protein. This severe deficiency not only impairs the import of PhyH but also disrupts the transport of other critical peroxisomal enzymes, such as alkylglycerone phosphate (B84403) synthase, which is essential for plasmalogen synthesis.
The biochemical consequences in RCDP Type 1 are therefore more widespread than in Refsum disease. While phytanic acid oxidation is deficient, there is also a profound deficiency in plasmalogen biosynthesis. Clinically, RCDP Type 1 is characterized by skeletal abnormalities (rhizomelia and chondrodysplasia punctata), cataracts, severe intellectual disability, and profound growth deficiency, with symptoms appearing at birth or in early infancy. The accumulation of phytanic acid is a feature, but the clinical picture is dominated by the severe developmental abnormalities not typically seen in classic Refsum disease.
Refsum Disease (Heredopathia Atactica Polyneuritiformis)
Role in Neurodegenerative Diseases
Emerging research suggests that phytanic acid may play a role in the pathophysiology of neurodegenerative diseases beyond the classic peroxisomal disorders. Its accumulation has been shown to exert toxic effects on various neural cell types.
The link between phytanic acid and Alzheimer's disease is an area of active investigation. Some studies suggest that phytanic acid may have detrimental effects in the context of this neurodegenerative disorder. It has been reported that standard docosahexaenoic acid (DHA) supplements, which are often explored for their potential benefits in Alzheimer's disease, can contain significant amounts of phytanic acid. nih.gov Research in an animal model of Alzheimer's disease (ApoE-/- mice) indicated that a diet with DHA containing a low concentration of phytanic acid improved cognitive deficits. nih.gov This finding raises the possibility that the presence of phytanic acid in standard DHA formulations could potentially counteract the beneficial effects of DHA on neurodegeneration. nih.gov
In vitro studies have demonstrated the cytotoxic effects of phytanic acid on various cells of the central nervous system. Chronically elevated levels of phytanic acid are considered neurotoxic and can trigger cell death in both neurons and astrocytes through the activation of the mitochondrial pathway of apoptosis. researchgate.net
Exposure of rat hippocampal astrocytes to phytanic acid has been shown to cause cell death within hours. nih.gov The proposed mechanism involves the impairment of mitochondrial function, characterized by depolarization of the mitochondrial membrane, increased cytosolic calcium, stimulation of reactive oxygen species (ROS) generation, and the release of cytochrome c. nih.gov These events are indicative of the initiation of the mitochondrial apoptotic pathway. nih.gov Micromolar concentrations of phytanic acid can disrupt the integrity of neural cells by impairing calcium homeostasis, increasing oxidative stress, and de-energizing mitochondria, ultimately leading to accelerated cell death. nih.govresearchgate.net
Table 3: Effects of Phytanic Acid on Neuronal and Astrocyte Cell Cultures
| Cell Type | Observed Effect | Mechanism | Reference |
| Hippocampal Astrocytes | Cell death | Mitochondrial depolarization, increased cytosolic Ca2+, ROS generation, cytochrome c release. | nih.gov |
| Neural Cells | Impaired integrity, accelerated cell death | Impaired Ca2+ homeostasis, enhanced oxidative stress, mitochondrial de-energization. | nih.gov, researchgate.net |
Association with Cancer Development
The relationship between phytanic acid and cancer is complex, with some evidence suggesting a potential role in carcinogenesis, particularly for prostate cancer. Phytanic acid is found predominantly in red meat and dairy products, and higher intake of these foods has been associated with an increased risk of prostate cancer. nih.gov
Research suggests that phytanic acid may contribute to this risk. nih.gov Furthermore, the enzyme α-methylacyl-CoA racemase (AMACR), which is crucial for phytanic acid metabolism, is consistently overexpressed in prostate cancer tissues compared to benign prostate tissue, to the extent that it is used as a clinical biomarker for prostate cancer. nih.gov
Phytanic acid and its precursor, phytol (B49457), can act as natural ligands for peroxisome proliferator-activated receptor (PPAR)-α, PPAR-γ, and retinoid X receptor (RXR). nih.govresearchgate.net These receptors are transcription factors that influence pathways involved in carcinogenesis, such as cell proliferation, differentiation, and apoptosis. nih.gov However, the role of phytanic acid in cancer prevention is still inconclusive, as some studies suggest that at supra-physiological concentrations, it can be cytotoxic to non-cancerous cells. researchgate.netnih.gov
Table 4: Research Findings on Phytanic Acid and Prostate Cancer Risk
| Study Design | Population | Key Finding | Reference |
| Prospective Cohort Study | Finnish Male Smokers | Higher estimated phytanic acid intake was associated with a significantly higher risk of advanced prostate cancer. | nih.gov, aacrjournals.org |
| Biomarker Analysis | Prostate Cancer Patients | α-Methylacyl-CoA racemase (AMACR), an enzyme in phytanic acid metabolism, is overexpressed in prostate tumors. | nih.gov |
Metabolic Syndrome and Type 2 Diabetes Prevention Research
Phytanic acid's role as a natural ligand for PPARs also positions it as a molecule of interest in the context of metabolic syndrome and type 2 diabetes. PPARγ agonists are a class of drugs used to treat type 2 diabetes. nih.gov
Research has shown that phytanic acid can activate PPAR subtypes and, through this mechanism, may influence glucose metabolism. nih.gov In a model using primary porcine myotubes, phytanic acid was found to stimulate glucose uptake, particularly in the absence of or at low concentrations of insulin (B600854). nih.gov This suggests a potential role for phytanic acid in modulating insulin sensitivity in skeletal muscle. nih.gov
Furthermore, molecular docking simulations have indicated that phytanic acid can bind to both PPARγ and its heterodimer partner, the retinoid X receptor (RXRα). nih.gov This binding and activation of the PPARγ/RXRα heterodimer is a key mechanism for improving insulin sensitivity. nih.gov Animal studies have supported these findings, showing that oral administration of phytol (the precursor to phytanic acid) improved glucose homeostasis and lipid profiles in diabetic, insulin-resistant rats. nih.gov
Table 5: Effects of Phytanic Acid on Glucose Metabolism
| Experimental Model | Effect of Phytanic Acid | Potential Mechanism | Reference |
| Primary Porcine Myotubes | Increased glucose uptake. | Direct stimulation of glucose transport, potentially via PPAR activation. | nih.gov |
| Diabetic Insulin-Resistant Rats | Improved glucose homeostasis and lipid panel. | Activation of PPARγ/RXRα heterodimer by phytanic acid. | nih.gov |
| Rat Primary Hepatocytes | Regulation of glucose metabolism. | Natural PPAR agonist activity. | dntb.gov.ua |
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a fundamental tool for the analysis of phytanic acid methyl ester, facilitating its isolation from complex biological samples and enabling accurate measurement. The selection of a specific chromatographic approach is contingent on the research objectives, ranging from routine quantification to in-depth stereoisomeric profiling.
Gas Chromatography (GC) and Capillary Gas Chromatography
Gas chromatography (GC), particularly when employing high-resolution capillary columns, is a well-established and widely used technique for analyzing fatty acid methyl esters, including this compound. scioninstruments.comnih.gov The separation in GC is predicated on the compound's volatility and its interaction with the stationary phase of the column. The utilization of long capillary columns, often extending 50 meters or more, significantly enhances resolution, permitting the separation of this compound from other co-eluting fatty acid methyl esters. researchgate.netnih.gov
The retention time of this compound within a GC system serves as a crucial parameter for its identification. For instance, when analyzing the fatty acid profiles of biological specimens, this compound can be identified by comparing its retention time to that of a certified standard. Quantification is typically accomplished by integrating the peak area and referencing it against a calibration curve constructed from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomer Analysis
For more definitive identification and the complex task of separating and quantifying its diastereomers, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the preferred methodology. researchgate.netnih.govntnu.no The mass spectrometer furnishes structural details by fragmenting the eluted molecules and analyzing the resultant mass-to-charge ratios. This capability is especially critical for distinguishing this compound from other compounds that may have similar retention times. nih.gov
The separation of the diastereomers of this compound, which arise from the varied stereoconfigurations at its chiral centers, frequently necessitates the use of specialized chiral capillary columns. researchgate.net These columns possess a stationary phase that interacts differentially with each stereoisomer, thereby effecting their separation. For example, the analysis of phytanic acid from biological sources often involves the separation of the (3R,7R,11R)- and (3S,7R,11R)-diastereomers. The relative proportions of these diastereomers can offer valuable insights into the metabolic pathways and dietary origins of phytanic acid. researchgate.net
Table 1: GC-MS Data for this compound Diastereomers
| Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (3R,7R,11R)-phytanic acid methyl ester | Varies with column and conditions | 74, 88, 101, 143, 312 (M+) |
| (3S,7R,11R)-phytanic acid methyl ester | Varies with column and conditions | 74, 88, 101, 143, 312 (M+) |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The mass fragments are characteristic for the methyl ester of phytanic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS has traditionally been the dominant technique, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a potent alternative, especially for samples that are not easily analyzed by GC or when derivatization to the methyl ester is not desirable. nih.govresearchgate.net LC-MS provides high sensitivity and selectivity and can be interfaced with various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
LC-MS is particularly advantageous for the analysis of phytanic acid and its metabolites in complex biological fluids. nih.gov The separation is based on the compound's polarity and its interactions with the stationary and mobile phases of the LC system. Subsequent detection by mass spectrometry allows for precise quantification and structural confirmation.
Spectrometric Methods
Spectrometric techniques offer detailed structural information about this compound, complementing the separation power of chromatography. These methods are essential for unraveling its complex stereochemistry and branched structure.
Low-Energy Tandem Mass Spectrometry for Branching Position Determination
Tandem mass spectrometry (MS/MS), particularly employing low-energy collision-induced dissociation (CID), is a powerful tool for ascertaining the branching positions in fatty acid methyl esters. nih.govresearchgate.net In this approach, the precursor ion of this compound is isolated and then fragmented by colliding it with an inert gas. The resulting product ions are subsequently analyzed to yield information about the molecule's architecture.
The fragmentation pattern of this compound in low-energy CID experiments is characteristic of its branched nature. nih.govresearchgate.net Specific fragment ions are generated due to cleavages at the carbon-carbon bonds adjacent to the methyl branches. By meticulously analyzing the masses of these fragment ions, the locations of the methyl groups along the fatty acid chain can be accurately pinpointed. This method is crucial for differentiating phytanic acid from other isomeric branched-chain fatty acids.
Nuclear Magnetic Resonance (NMR) for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the comprehensive stereochemical analysis of chiral molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule. aocs.org
For the differentiation of stereoisomers, advanced NMR techniques, such as the application of chiral shift reagents or the analysis of nuclear Overhauser effects (NOEs), can be utilized. nih.gov Chiral shift reagents interact with the different stereoisomers to induce distinct chemical shifts, thereby enabling their differentiation and quantification. High-field NMR instruments furnish the necessary resolution to discern the subtle differences in the NMR spectra of the diastereomers of this compound. researchgate.net This level of structural detail is often unattainable with other analytical methods and is indispensable for understanding the stereospecificity of enzymatic reactions involving phytanic acid.
Table 2: Key ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.67 | Singlet |
| α-CH₂ | ~2.2-2.3 | Multiplet |
| Protons on branched carbons | ~1.0-1.8 | Complex multiplets |
| Terminal methyl protons | ~0.8-0.9 | Doublets/Triplets |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific stereoisomer.
Advanced Analytical Methodologies and Research Approaches for this compound
The study of phytanic acid and its methyl ester derivative is crucial for understanding various metabolic disorders, including Refsum disease. Advanced analytical methodologies and sophisticated research models are essential for elucidating the metabolic pathways, pathological mechanisms, and potential therapeutic interventions related to this branched-chain fatty acid. This article details the preparation of this compound for analysis, the use of in vitro and in vivo models, and the application of stable isotope labeling in metabolic research.
Emerging Research Directions and Therapeutic Strategies
Development of Therapeutic Interventions for Phytanic Acid Accumulation Disorders
The primary therapeutic strategy for disorders of phytanic acid accumulation, such as Adult Refsum Disease, revolves around managing the levels of this fatty acid in the body. Since humans cannot synthesize phytanic acid endogenously, its presence is almost exclusively from exogenous sources. oup.comamsterdamumc.nl
Dietary Restriction: The cornerstone of treatment is a diet low in phytanic acid and its precursor, phytol (B49457). medicalnewstoday.comoup.com This involves the elimination of foods rich in these compounds, primarily ruminant fats and dairy products. oup.com While initially, green vegetables were also restricted due to their chlorophyll (B73375) content (which contains phytol), it was later determined that the bioavailability of chlorophyll-bound phytol is poor, making this restriction unnecessary. oup.com Successful dietary management can lead to a significant reduction in plasma phytanic acid levels, in some cases reaching normal values. oup.com
Plasmapheresis and Apheresis: In cases of high phytanic acid levels or severe symptoms, more direct methods of removal are employed. medicalnewstoday.com Therapeutic plasma exchange, also known as plasmapheresis, and lipid apheresis are procedures that have been shown to be effective in rapidly lowering plasma phytanic acid concentrations. nih.govnih.gov These interventions are particularly useful during acute episodes and can also be used as a maintenance therapy. nih.gov
Emerging Therapies: Research is ongoing into novel therapeutic approaches. One promising avenue is the concept of "chemical co-substrate rescue," which aims to correct deficiencies in the enzymes responsible for phytanic acid metabolism. nih.govdntb.gov.ua Additionally, recent studies have explored the potential of stem-cell therapy for treating specific symptoms associated with these disorders, such as retinitis pigmentosa. nih.gov
Pharmacological Targeting of Phytanic Acid Metabolic Pathways
Beyond dietary control and physical removal, researchers are investigating pharmacological strategies to modulate the metabolic pathways of phytanic acid. A key area of interest is the interaction of phytanic acid with nuclear receptors.
Phytanic acid has been identified as a ligand for several nuclear receptors, including the peroxisome proliferator-activated receptors (PPARs) and the retinoid-X receptor (RXR). amsterdamumc.nlresearchgate.net These receptors play a crucial role in regulating gene expression involved in lipid and glucose metabolism. researchgate.net The ability of phytanic acid to activate these receptors suggests that it may have a role in improving insulin (B600854) sensitivity and managing conditions like type 2 diabetes. researchgate.net This interaction opens up the possibility of developing drugs that can modulate the activity of these receptors to influence phytanic acid metabolism and its downstream effects.
Furthermore, research has shown that phytanic acid and its metabolite, pristanic acid, can activate the free fatty acid receptor GPR40, which is involved in intracellular calcium signaling. researchgate.net This finding suggests that GPR40 could be another potential pharmacological target for mitigating the toxic effects of phytanic acid accumulation. researchgate.net
Investigation of Phytanic Acid Methyl Ester as a Research Standard or Tool
This compound plays a pivotal role in the analytical chemistry of phytanic acid. Due to its increased volatility compared to the free acid form, this compound is highly suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
In a research setting, phytanic acid extracted from biological samples such as plasma, tissues, or cultured cells is converted into its methyl ester form through a process called esterification. This chemical modification facilitates its separation and quantification, allowing researchers to accurately measure phytanic acid levels. This is essential for diagnosing and monitoring patients with phytanic acid storage diseases, as well as for conducting research into the metabolism and biological effects of this fatty acid. oup.com Therefore, this compound serves as a critical analytical standard in lipid research. caymanchem.com
Stereochemical Implications in Biological Activity and Metabolism
The metabolism of phytanic acid is highly dependent on its stereochemistry. Phytanic acid naturally occurs as a mixture of (3S,7R,11R)- and (3R,7R,11R)-diastereomers. nih.gov The breakdown of phytanic acid occurs in the peroxisomes via alpha-oxidation to pristanic acid, which then undergoes beta-oxidation. nih.govnih.gov
A key finding is that the peroxisomal beta-oxidation system is stereospecific and only accepts (2S)-isomers of pristanic acid. nih.gov This necessitates the action of an enzyme called alpha-methylacyl-CoA racemase, which converts the (2R)-pristanic acid into its metabolically active (2S)-isomer. nih.gov In individuals with a deficiency in this racemase, (2R)-pristanic acid accumulates, providing direct in vivo evidence of the importance of stereochemistry in this metabolic pathway. nih.gov
The table below summarizes the key stereoisomers and their roles in phytanic acid metabolism.
| Compound | Stereoisomer(s) | Role in Metabolism |
| Phytanic acid | (3S,7R,11R) and (3R,7R,11R) | Naturally occurring dietary forms that undergo alpha-oxidation. nih.gov |
| Pristanic acid | (2S)-pristanoyl-CoA | The isomer that can enter the peroxisomal beta-oxidation pathway. nih.gov |
| (2R)-pristanoyl-CoA | Must be converted to the (2S)-isomer by alpha-methylacyl-CoA racemase for further metabolism. nih.gov |
Novel Biomarkers for Disease Diagnosis and Monitoring
Accurate and timely diagnosis is crucial for managing phytanic acid accumulation disorders. Plasma phytanic acid level is currently considered an excellent biomarker for these conditions, with no reported false negatives in the literature for Refsum disease. oup.com
However, the field of biomarker discovery is rapidly evolving with the advent of "omics" technologies, including genomics, proteomics, metabolomics, and lipidomics. mdpi.com These approaches allow for a comprehensive analysis of a wide range of biological molecules, offering the potential to identify novel biomarkers that could provide more detailed information about disease status, progression, and response to treatment. mdpi.commdpi.com
For instance, metabolomics studies can identify a broad spectrum of metabolites in a biological sample, potentially revealing new compounds that are altered in phytanic acid storage diseases. mdpi.com Similarly, lipidomics can provide a detailed profile of various lipid species, which may be dysregulated as a consequence of impaired phytanic acid metabolism. The identification of such novel biomarkers could lead to earlier and more precise diagnosis, as well as more effective monitoring of therapeutic interventions. mdpi.com
Dietary Interventions and Nutritional Research Perspectives
Dietary management remains the primary treatment for phytanic acid accumulation disorders. nih.gov Research in this area focuses on refining dietary recommendations and understanding the impact of nutrition on disease outcomes.
The primary dietary intervention is the restriction of foods high in phytanic acid and its precursor, phytol. researchgate.net These include meat from ruminant animals (such as beef and lamb) and high-fat dairy products. nih.govresearchgate.net A key aspect of nutritional research is the ongoing analysis of the phytanic acid content in various foods to provide patients with more comprehensive and accurate dietary guidance. researchgate.net
Recent research has also highlighted the importance of maintaining adequate carbohydrate intake to prevent the release of stored phytanic acid from adipose tissue, which can occur during periods of fasting or rapid weight loss. nih.govdefeatadultrefsumeverywhere.org Furthermore, studies have shown that dietary intervention can not only halt the progression of some symptoms but may also lead to improvements, for example, in retinal function. nih.gov
The table below provides a general overview of food categories and their phytanic acid content.
| Food Category | Phytanic Acid Content | Dietary Recommendation |
| Ruminant Meats (Beef, Lamb) | High | Avoid medicalnewstoday.com |
| High-Fat Dairy Products | High | Avoid medicalnewstoday.com |
| Fish | Varies, can be high | Limit based on specific type and fat content researchgate.net |
| Foods of purely vegetable origin | Not significant | Generally allowed researchgate.net |
It is crucial for individuals with phytanic acid storage disorders to work closely with dietitians to develop a personalized and nutritionally adequate eating plan. nih.govdefeatadultrefsumeverywhere.org
Q & A
Q. How is phytanic acid methyl ester prepared and quantified in biological samples for GC-MS analysis?
this compound (PAME) is synthesized via transesterification of phytanic acid using methanolic HCl or sulfuric acid in methanol. For quantification, biological samples (e.g., serum) undergo saponification with ethanolic KOH to hydrolyze esterified lipids, followed by hexane extraction of free fatty acids. These are then derivatized to methyl esters using BF₃-methanol or methanolic HCl . GC-MS analysis employs polar capillary columns (e.g., SP™-2560) to resolve PAME from other fatty acid methyl esters (FAMEs). Internal standards like triheneicosanoic acid are critical for normalization .
Q. What are the best practices for optimizing GC conditions to resolve this compound from complex FAME mixtures?
Optimal resolution requires:
- Column selection : Highly polar stationary phases (e.g., cyanosilicone columns) for cis/trans isomer separation.
- Temperature programming : Slow ramp rates (e.g., 1–2°C/min) to separate branched-chain FAMEs like PAME .
- Internal standards : Use odd-chain or deuterated FAMEs to track retention time shifts.
- Validation : Compare retention indices with certified reference materials (CRMs) to confirm PAME identity .
Advanced Research Questions
Q. What methodological approaches are used to study the binding affinity of this compound to cellular proteins?
Fluorescence displacement assays are employed to quantify PAME-protein interactions. For example:
- NBD-stearic acid displacement : Recombinant proteins (e.g., SCP-2) are incubated with fluorescent probes. PAME displaces the probe, reducing fluorescence intensity. The dissociation constant () is calculated using the Cheng-Prusoff equation .
- Docking simulations : Molecular docking tools (e.g., AutoDock Vina) predict binding poses of PAME to nuclear receptors (e.g., PPARα/RXRα) based on hydrophobic interactions and steric complementarity .
Q. How does the α-oxidation pathway of this compound differ from its free acid form in mammalian metabolism?
this compound is first hydrolyzed to free phytanic acid by esterases before entering peroxisomal α-oxidation. Unlike the free acid, which directly forms phytanoyl-CoA, the ester requires prior activation. In peroxisomes, phytanoyl-CoA undergoes α-hydroxylation by phytanoyl-CoA hydroxylase (PHYH), generating pristanic acid. Pristanic acid is then β-oxidized in mitochondria. Mutations in PHYH or PEX7 impair this pathway, leading to PAME accumulation, as seen in Refsum disease .
Q. What are the key differences in the biological activity between phytanic acid and its methyl ester in gene regulation studies?
Phytanic acid activates uncoupling protein 1 (UCP1) via RXRα-dependent transcriptional mechanisms, whereas its methyl ester lacks this activity due to reduced cellular uptake or inability to bind nuclear receptors . Experimental designs should:
- Use cycloheximide-treated cells to confirm protein synthesis independence.
- Co-transfect receptor expression vectors (e.g., RXRα) to test ligand-receptor specificity .
Q. How can researchers address discrepancies in the reported effects of this compound on mitochondrial function across different studies?
Discrepancies may arise from:
- Cell type variability : Neuronal vs. adipocyte models show divergent responses due to mitochondrial density and receptor expression .
- Concentration gradients : Supraphysiological doses (>10 µM) may induce nonspecific membrane effects.
- Analytical validation : Ensure PAME purity (≥95%) via HPLC and confirm absence of free phytanic acid contamination .
Methodological Notes
- Data contradiction analysis : Compare studies using standardized PAME sources, validated GC protocols, and matched cellular models.
- Advanced techniques : Isotope-labeled PAME (e.g., ¹³C-PAME) enables tracking metabolic flux via LC-MS/MS .
- Ethical considerations : Use in vitro models (e.g., HIB-1B adipocytes) before progressing to in vivo systems to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
